![molecular formula C23H14F2NNaO2 B1667779 Bréquinar sodique CAS No. 96201-88-6](/img/structure/B1667779.png)
Bréquinar sodique
Vue d'ensemble
Description
Le brequinar sodique est un inhibiteur puissant et sélectif de l’enzyme dihydro-orotate déshydrogénase. Cette enzyme joue un rôle crucial dans la synthèse de novo des nucléotides pyrimidiques, essentiels à la synthèse de l’ADN et de l’ARN. En inhibant cette enzyme, le brequinar sodique bloque efficacement la synthèse des nucléotides à base de pyrimidine, ce qui inhibe la croissance cellulaire. Le brequinar sodique a été développé par DuPont Pharmaceuticals dans les années 1980 et a été étudié pour diverses applications thérapeutiques, notamment comme immunosuppresseur et agent anticancéreux .
Applications De Recherche Scientifique
Brequinar sodium has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine nucleotide synthesis. In biology, brequinar sodium is used to investigate the role of pyrimidine nucleotides in cell growth and proliferation. In medicine, it has been explored as a potential treatment for various diseases, including cancer, autoimmune disorders, and viral infections . Additionally, brequinar sodium has been investigated for its potential use in preventing xenograft rejection in transplantation .
Mécanisme D'action
Le principal mécanisme d’action du brequinar sodique est l’inhibition de la dihydro-orotate déshydrogénase, une enzyme impliquée dans la synthèse de novo des nucléotides pyrimidiques. En bloquant cette enzyme, le brequinar sodique empêche la formation de nucléotides pyrimidiques, essentiels à la synthèse de l’ADN et de l’ARN. Cette inhibition entraîne une diminution de la prolifération et de la croissance cellulaires. Les cibles moléculaires du brequinar sodique comprennent le site actif de la dihydro-orotate déshydrogénase, où il se lie et inhibe l’activité de l’enzyme .
Analyse Biochimique
Biochemical Properties
Brequinar sodium plays a crucial role in biochemical reactions by inhibiting dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the synthesis of DNA and RNA, thereby affecting cell proliferation. Brequinar sodium interacts with dihydroorotate dehydrogenase by binding to its active site, preventing the enzyme from catalyzing the conversion of dihydroorotate to orotate . This interaction disrupts the pyrimidine biosynthesis pathway, leading to a decrease in nucleotide availability and subsequent inhibition of cell growth.
Cellular Effects
Brequinar sodium has significant effects on various types of cells and cellular processes. By inhibiting pyrimidine biosynthesis, it disrupts DNA and RNA synthesis, leading to reduced cell proliferation and increased cell death. In cancer cells, brequinar sodium has been shown to induce apoptosis and inhibit tumor growth . Additionally, brequinar sodium affects cell signaling pathways, gene expression, and cellular metabolism by altering the availability of nucleotides required for these processes .
Molecular Mechanism
The molecular mechanism of brequinar sodium involves the inhibition of dihydroorotate dehydrogenase, which is a key enzyme in the pyrimidine biosynthesis pathway. By binding to the active site of dihydroorotate dehydrogenase, brequinar sodium prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate . This inhibition leads to a decrease in pyrimidine nucleotide synthesis, resulting in reduced DNA and RNA production. The reduction in nucleotide availability affects various cellular processes, including cell proliferation, gene expression, and cell signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of brequinar sodium have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that brequinar sodium can induce long-term inhibition of dihydroorotate dehydrogenase, leading to sustained depletion of pyrimidine nucleotides and prolonged effects on cell proliferation . Additionally, the compound’s stability and degradation rates can influence its efficacy and toxicity in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of brequinar sodium vary with different dosages in animal models. At lower doses, brequinar sodium has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, the compound can cause toxic effects, including myelosuppression, mucositis, and skin rash . These dose-dependent effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
Brequinar sodium is involved in the de novo pyrimidine biosynthesis pathway, where it inhibits dihydroorotate dehydrogenase, a key enzyme in this pathway . This inhibition leads to a reduction in the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA production. The compound’s effects on metabolic flux and metabolite levels have been studied extensively, revealing its potential to disrupt nucleotide synthesis and alter cellular metabolism .
Transport and Distribution
The transport and distribution of brequinar sodium within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. Brequinar sodium is known to be distributed to different tissues, where it exerts its inhibitory effects on dihydroorotate dehydrogenase . The compound’s localization and accumulation within specific tissues can affect its therapeutic efficacy and toxicity .
Subcellular Localization
Brequinar sodium’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where dihydroorotate dehydrogenase is located . This localization allows brequinar sodium to effectively inhibit the enzyme and disrupt pyrimidine biosynthesis. Additionally, targeting signals and post-translational modifications may influence the compound’s distribution to specific compartments or organelles .
Méthodes De Préparation
Le brequinar sodique peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction d’une forme solide d’acide brequinar avec de l’hydroxyde de sodium dans un solvant approprié pour produire une solution. Le brequinar sodique est ensuite cristallisé à partir de cette solution pour produire une forme polymorphe stable . Les méthodes de production industrielle impliquent généralement l’optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant la formation d’impuretés.
Analyse Des Réactions Chimiques
Le brequinar sodique subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du brequinar sodique peut conduire à la formation de dérivés de la quinoléine, tandis que la réduction peut produire des composés dihydroquinoléine .
Applications de recherche scientifique
Le brequinar sodique a été largement étudié pour ses applications potentielles dans la recherche scientifique. En chimie, il est utilisé comme outil pour étudier l’inhibition de la dihydro-orotate déshydrogénase et ses effets sur la synthèse des nucléotides pyrimidiques. En biologie, le brequinar sodique est utilisé pour étudier le rôle des nucléotides pyrimidiques dans la croissance et la prolifération cellulaires. En médecine, il a été étudié comme traitement potentiel pour diverses maladies, notamment le cancer, les maladies auto-immunes et les infections virales . De plus, le brequinar sodique a été étudié pour son utilisation potentielle dans la prévention du rejet de xénogreffe en transplantation .
Comparaison Avec Des Composés Similaires
Le brequinar sodique est unique en son genre par son inhibition puissante et sélective de la dihydro-orotate déshydrogénase. Les composés similaires qui inhibent également cette enzyme comprennent le léflunomide et le méthotrexate. Le léflunomide est un inhibiteur de la dihydro-orotate déshydrogénase utilisé en clinique, tandis que le méthotrexate est l’inhibiteur de la synthèse des pyrimidines le plus largement utilisé . Comparativement à ces composés, le brequinar sodique a montré une puissance et une sélectivité plus élevées pour la dihydro-orotate déshydrogénase, ce qui en fait un outil précieux pour étudier le rôle de l’enzyme dans divers processus biologiques.
Activité Biologique
Brequinar sodium, also known as DUP-785 or NSC 368390, is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo synthesis of pyrimidine nucleotides. This compound has garnered attention for its potential therapeutic applications in cancer treatment and immunosuppression. This article delves into the biological activity of brequinar sodium, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Brequinar sodium selectively inhibits DHODH, which catalyzes the oxidation of dihydroorotate to orotate in the pyrimidine biosynthetic pathway. The inhibition leads to a depletion of pyrimidine nucleotides, essential for DNA and RNA synthesis. This effect can be reversed by uridine, a pyrimidine nucleoside, which highlights the compound's specific action on nucleotide metabolism.
Key Findings:
- Inhibition Kinetics: Brequinar sodium exhibits mixed inhibition kinetics with respect to both its substrate (dihydroorotate) and cofactor (ubiquinone Q6), with values ranging from 5 to 8 nM .
- Selectivity: The compound shows minimal inhibition against a wide panel of kinases (>400), indicating its selective action on DHODH .
In Vitro Studies
In vitro studies have demonstrated brequinar's antiproliferative effects on various cancer cell lines. The following table summarizes key findings from notable studies:
In Vivo Studies
The in vivo efficacy of brequinar sodium has been evaluated in several clinical trials and animal models. Notably:
- Phase I Clinical Trials: Administered as an intravenous infusion, brequinar sodium demonstrated significant toxicity correlated with uridine depletion and DHODH inhibition. Severe lymphopenia was noted at higher doses (≥600 mg/m²) .
- Animal Studies: In murine models, brequinar sodium effectively depleted plasma uridine concentrations by up to 60% within two hours post-administration, followed by a rebound effect after several days .
Case Studies
- Immunosuppressive Effects: A study investigated the impact of brequinar sodium on heart, liver, and kidney allograft rejection in rats. Results indicated that the drug significantly reduced rejection rates compared to control groups, suggesting its potential use as an immunosuppressant in transplantation settings .
- Combination Therapy: Research has shown that combining brequinar sodium with 5-fluorouracil (5-FU) enhances antitumor activity in specific colon cancer models. The scheduling and concentration of uridine were critical determinants in maximizing therapeutic effects .
Summary of Biological Activity
Brequinar sodium's biological activity is primarily characterized by its role as a selective inhibitor of DHODH, leading to significant alterations in nucleotide metabolism. Its ability to induce differentiation in cancer cells and suppress immune responses positions it as a promising candidate for further clinical development.
Future Directions:
- Continued exploration of combination therapies involving brequinar sodium may enhance its efficacy in treating various malignancies.
- Further studies are warranted to elucidate the long-term effects and safety profile of brequinar sodium in diverse patient populations.
This detailed examination underscores the importance of brequinar sodium in both oncology and immunology, paving the way for innovative therapeutic strategies.
Propriétés
IUPAC Name |
sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOHOALJQOFNTB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F2NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96187-53-0 (Parent) | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30242173 | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96201-88-6 | |
Record name | Brequinar sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brequinar sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREQUINAR SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.